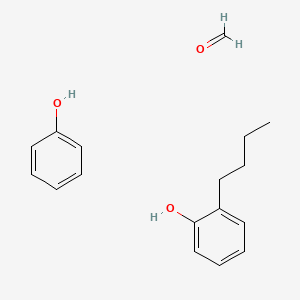![molecular formula C8H8O B14655617 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne CAS No. 42502-47-6](/img/structure/B14655617.png)
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne is an organic compound characterized by the presence of both alkyne and alkene functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne typically involves the coupling of a propargyl alcohol derivative with a suitable alkyne precursor. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the alkyne under anhydrous conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and the process is often optimized for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the alkyne and alkene groups to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents under mild to moderate conditions.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents under atmospheric or elevated pressures.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne exerts its effects depends on the specific reaction or application. In click chemistry, for example, the compound undergoes a cycloaddition reaction with azides to form triazoles, a process facilitated by copper catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-yn-1-yl ether derivatives: Compounds with similar propargylic ether structures.
Pent-1-en-3-yne derivatives: Compounds with similar alkyne and alkene functionalities.
Uniqueness
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne is unique due to its combination of both alkyne and alkene groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for various scientific applications .
Eigenschaften
CAS-Nummer |
42502-47-6 |
|---|---|
Molekularformel |
C8H8O |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
5-prop-2-ynoxypent-1-en-3-yne |
InChI |
InChI=1S/C8H8O/c1-3-5-6-8-9-7-4-2/h2-3H,1,7-8H2 |
InChI-Schlüssel |
BGQHLIWGXMDOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#CCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
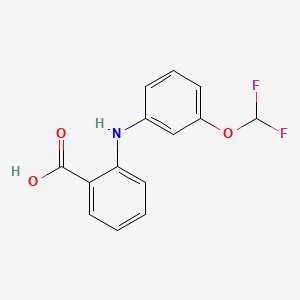


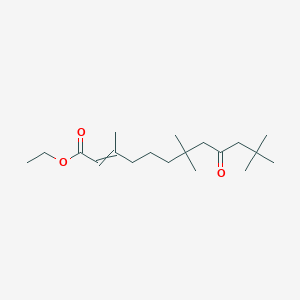
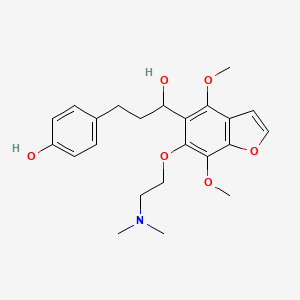
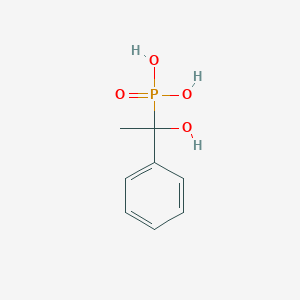

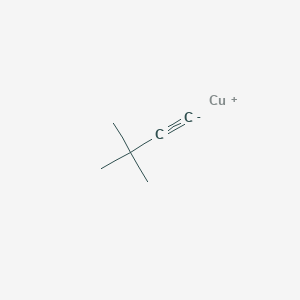
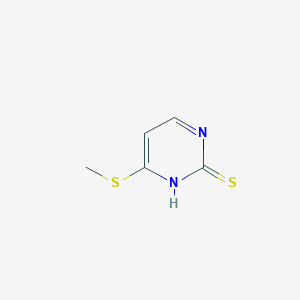
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
